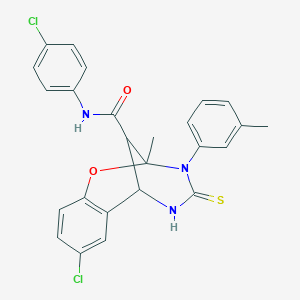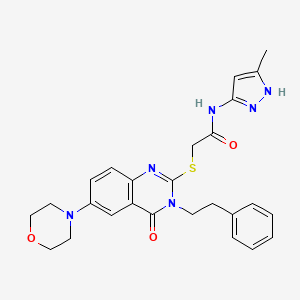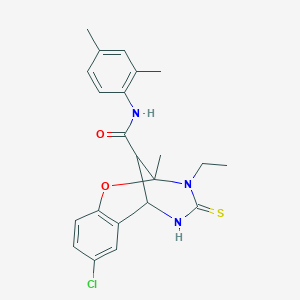
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an isoquinoline core, methoxy groups, a piperidine sulfonyl moiety, and a phenoxy substituent, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves multi-step organic synthesis techniques. A general synthetic route might include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃).
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.
Formation of the Piperidine Sulfonyl Moiety: The piperidine sulfonyl group can be introduced through sulfonylation reactions, using reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like NaOH or K₂CO₃.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone:
Medicinal Chemistry: The compound’s structural complexity and functional groups make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interactions with various biological targets, aiding in the understanding of its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can serve as a tool for probing biological pathways and mechanisms, particularly those involving isoquinoline derivatives.
作用机制
The mechanism of action of (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone: can be compared with other isoquinoline derivatives and compounds with similar functional groups:
Isoquinoline Derivatives: Compounds like papaverine and berberine share the isoquinoline core but differ in their substituents and biological activities.
Phenoxy Compounds: Similar compounds with phenoxy groups include fenofibrate and propofol, which have different pharmacological properties.
Piperidine Sulfonyl Compounds: Compounds like piperidine sulfonamide derivatives are used in various medicinal applications, highlighting the versatility of the piperidine sulfonyl group.
This compound’s unique combination of functional groups and structural features distinguishes it from these similar compounds, offering specific advantages in its applications and reactivity.
属性
分子式 |
C33H40N2O6S |
|---|---|
分子量 |
592.7 g/mol |
IUPAC 名称 |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C33H40N2O6S/c1-23(2)24-8-12-27(13-9-24)41-22-30-29-21-32(40-4)31(39-3)20-26(29)16-19-35(30)33(36)25-10-14-28(15-11-25)42(37,38)34-17-6-5-7-18-34/h8-15,20-21,23,30H,5-7,16-19,22H2,1-4H3 |
InChI 键 |
NFUGBDFVRLQOBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B11218151.png)
![5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11218158.png)



![2-(3-Chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11218185.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11218195.png)
![7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218203.png)
![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11218215.png)


![(2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11218238.png)
![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11218243.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11218253.png)
